1-(2-methoxyphenyl)-3-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}urea
Description
This compound is a hybrid heterocyclic-urea derivative featuring a 1,2,4-triazolo[3,2-b][1,3]thiazole core substituted with a thiophene ring at position 2 and a 2-methoxyphenyl urea group at position 6 (via an ethylene linker). The thiophene substituent contributes to π-π stacking interactions, while the methoxyphenyl group may improve solubility and target affinity .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S2/c1-25-14-6-3-2-5-13(14)20-17(24)19-9-8-12-11-27-18-21-16(22-23(12)18)15-7-4-10-26-15/h2-7,10-11H,8-9H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDHMKPYKGKYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous derivatives, focusing on structural features, synthesis pathways, and reported bioactivities.
Structural Analogues
Key Structural Differences
- Heterocyclic Core : The target compound’s triazolothiazole core () differs from triazolo-thiadiazoles () and triazolo-pyridazines () in electronic properties and ring strain, influencing binding to targets like kinases or microbial enzymes.
- Substituent Diversity : The thiophene group in the target compound (vs. isobutylphenyl in ) enhances aromatic interactions but may reduce metabolic stability compared to alkyl chains.
- Urea Linkage: The 2-methoxyphenyl urea moiety (vs. trimethoxyphenyl in ) balances lipophilicity and hydrogen-bond donor capacity, critical for blood-brain barrier penetration or solubility .
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